molecular formula C13H27NO B14324858 Propanamide, N,N-dipentyl- CAS No. 111085-13-3

Propanamide, N,N-dipentyl-

Cat. No.: B14324858
CAS No.: 111085-13-3
M. Wt: 213.36 g/mol
InChI Key: IAAOAFJBZMJOEO-UHFFFAOYSA-N
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Description

This structural modification enhances its lipophilicity compared to simpler alkyl or aryl-substituted propanamides. Propanamide derivatives are widely studied for their roles in organic synthesis, pharmaceuticals, and material science, often due to their reactivity and ability to interact with biological targets .

Properties

CAS No.

111085-13-3

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N,N-dipentylpropanamide

InChI

InChI=1S/C13H27NO/c1-4-7-9-11-14(13(15)6-3)12-10-8-5-2/h4-12H2,1-3H3

InChI Key

IAAOAFJBZMJOEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, N,N-dipentyl- can be synthesized through several methodsAnother method involves the dehydration of ammonium propionate in the presence of pentylamine .

Industrial Production Methods

In industrial settings, the production of Propanamide, N,N-dipentyl- typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N-dipentyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propanamide, N,N-dipentyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N,N-dipentyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Key Properties/Applications References
Propanamide, N,N-dipentyl- N-pentyl, N-pentyl C₁₃H₂₇NO High lipophilicity (inferred); potential use in lipid-soluble formulations
Propanamide, N,N-dimethyl N-methyl, N-methyl C₅H₁₁NO Lower molecular weight (99.13 g/mol); used in polymer synthesis
Propanamide, 2-methyl-N,N-diphenyl N-phenyl, N-phenyl, 2-methyl C₁₆H₁₇NO Higher melting point (90°C); aromatic interactions influence stability
N-Acetyl Norfentanyl N-phenyl, N-(1-acetyl-4-piperidinyl) C₁₆H₂₂N₂O₂ Pharmaceutical intermediate (opioid analog); crystalline solid
Propanamide, N-[4-(methoxymethyl)-4-piperidinyl]-N-phenyl- Complex heterocyclic substituents C₁₆H₂₄N₂O₂ Used as a pharmaceutical intermediate; restricted to non-food applications

Key Trends and Differences

  • Lipophilicity : N,N-dipentylpropanamide’s pentyl groups likely increase its lipid solubility compared to N,N-dimethylpropanamide (logP ~1.2 inferred from vs. estimated higher logP for dipentyl). This property is critical for drug delivery systems targeting lipid membranes .
  • Thermal Stability : Aromatic substituents (e.g., diphenyl in 2-methyl-N,N-diphenylpropanamide) confer higher melting points (90°C) compared to alkyl-substituted analogs, which may exhibit lower thermal stability due to weaker van der Waals interactions .
  • Pharmacological Relevance: Compounds like N-acetyl Norfentanyl highlight the role of propanamide derivatives in opioid synthesis, whereas simpler alkyl-substituted propanamides (e.g., N,N-dimethyl) are more common in industrial applications .

Research Findings and Data Gaps

  • Anticonvulsant Activity: Propanamide derivatives are reported to interact with neuronal membranes, reducing sodium permeability and seizure activity .
  • Synthetic Challenges : Longer alkyl chains (e.g., pentyl) may complicate synthesis due to steric effects, contrasting with smaller substituents like methyl or acetyl groups .
  • Data Limitations : Specific properties (e.g., melting point, solubility) for N,N-dipentylpropanamide are absent in the evidence, necessitating extrapolation from analogs like 2-methyl-N,N-diphenylpropanamide (melting point 90°C, density ~1.08 g/cm³) .

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